![molecular formula C12H19NO3 B13014996 tert-Butyl(R)-(6-oxospiro[3.3]heptan-1-yl)carbamate](/img/structure/B13014996.png)
tert-Butyl(R)-(6-oxospiro[3.3]heptan-1-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl®-(6-oxospiro[3.3]heptan-1-yl)carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound is known for its stability and versatility in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl®-(6-oxospiro[3.3]heptan-1-yl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This reaction leads to the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement to form an isocyanate derivative. The isocyanate is then trapped by an alcohol or amine to form the carbamate .
Industrial Production Methods
In industrial settings, the production of tert-Butyl®-(6-oxospiro[3.3]heptan-1-yl)carbamate can be scaled up using similar reaction conditions. The use of catalytic amounts of zinc triflate and tetrabutylammonium bromide can enhance the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl®-(6-oxospiro[3.3]heptan-1-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of nickel or rhodium catalysts.
Substitution: It can undergo nucleophilic substitution reactions with reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reduction: Hydrogen gas (H₂) with nickel (Ni) or rhodium (Rh) catalysts
Substitution: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Major Products Formed
The major products formed from these reactions include various substituted carbamates, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
tert-Butyl®-(6-oxospiro[3.3]heptan-1-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: It is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of various chemical intermediates and fine chemicals.
Mécanisme D'action
The mechanism of action of tert-Butyl®-(6-oxospiro[3.3]heptan-1-yl)carbamate involves the formation of a stable carbamate group that can protect amines from unwanted reactions. The tert-butyl group provides steric hindrance, making the carbamate resistant to nucleophilic attack. The compound can be cleaved under acidic conditions, releasing the free amine .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the spiro[3.3]heptan-1-yl group.
®-3-(Boc-amino)piperidine: Contains a piperidine ring instead of the spiro[3.3]heptan-1-yl group.
Uniqueness
tert-Butyl®-(6-oxospiro[3.3]heptan-1-yl)carbamate is unique due to its spiro[3.3]heptan-1-yl group, which provides additional steric hindrance and stability compared to other carbamates. This makes it particularly useful in complex organic syntheses where selective protection and deprotection of amines are required .
Propriétés
Formule moléculaire |
C12H19NO3 |
|---|---|
Poids moléculaire |
225.28 g/mol |
Nom IUPAC |
tert-butyl N-[(7R)-2-oxospiro[3.3]heptan-7-yl]carbamate |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-9-4-5-12(9)6-8(14)7-12/h9H,4-7H2,1-3H3,(H,13,15)/t9-/m1/s1 |
Clé InChI |
SICOGNDJJMZZND-SECBINFHSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H]1CCC12CC(=O)C2 |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCC12CC(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[3-(Diethylamino)quinoxalin-2-yl]sulfanyl}acetic acid](/img/structure/B13014917.png)
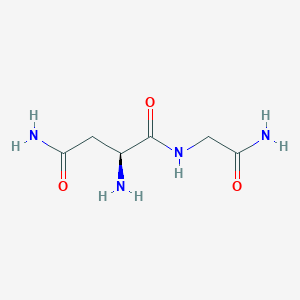
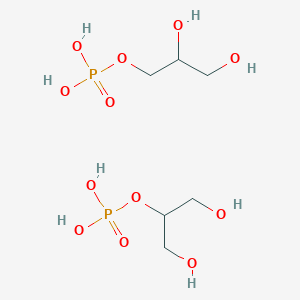
![2-tert-butyl 5-methyl (1S,4R,5S)-2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate](/img/structure/B13014931.png)
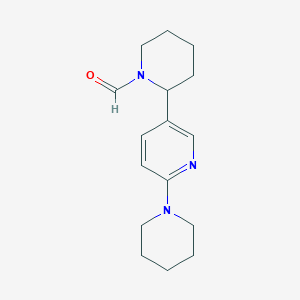
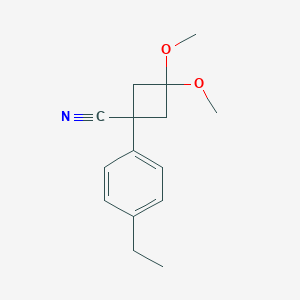
![Methyl2-(2-oxa-6-azaspiro[3.5]nonan-8-yl)acetate](/img/structure/B13014960.png)
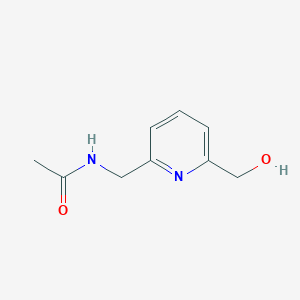
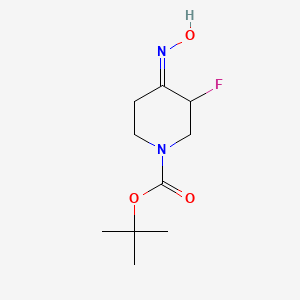
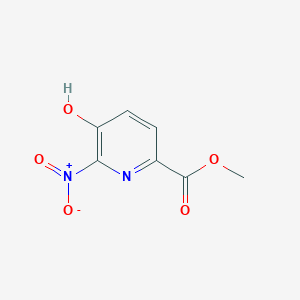
![4-Amino-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B13014999.png)


![3-Bromofuro[3,2-b]pyridine-5-carboxylic acid](/img/structure/B13015015.png)
